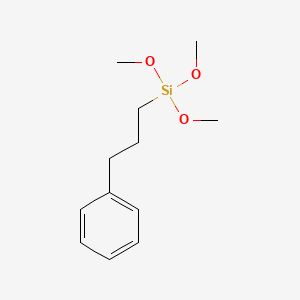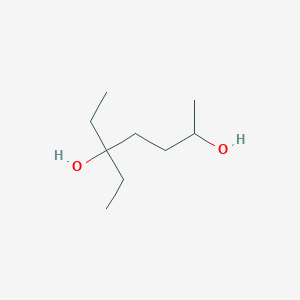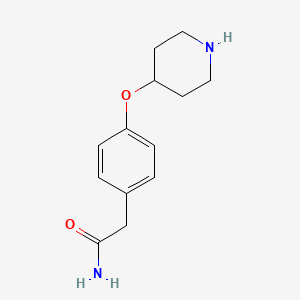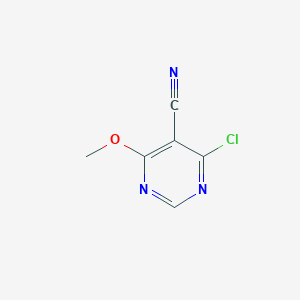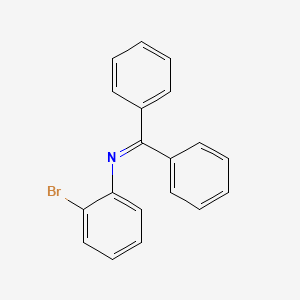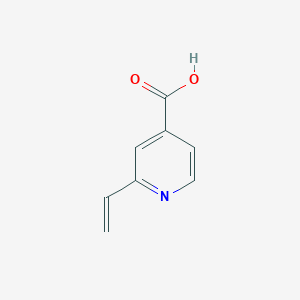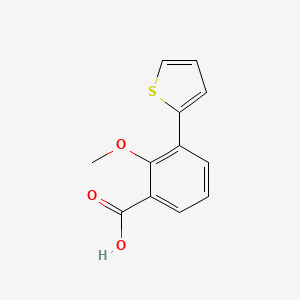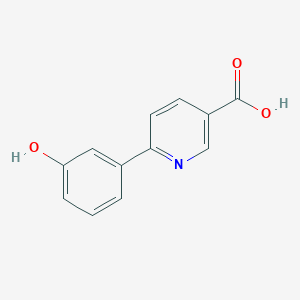
4-(3-Methylthiophenyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Methylthiophenyl)benzoic acid is a versatile chemical compound extensively used in scientific research. Its structure consists of a benzoic acid moiety substituted with a 3-methylthiophenyl group, making it a valuable tool for diverse studies.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 4-(3-Methylthiophenyl)benzoic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction typically employs palladium catalysts and boron reagents under mild and functional group tolerant conditions .
Another method involves the use of Grignard reagents, which are organometallic compounds composed of an organic component and a metal. The Grignard reaction allows for the formation of bonds between carbon atoms, and it is crucial to ensure that no water is present during the experiment to avoid protonation of the Grignard reagent .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and advanced purification techniques to meet industrial standards.
化学反应分析
Types of Reactions
4-(3-Methylthiophenyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under acidic conditions using reagents such as potassium permanganate (KMnO4) to form benzoic acids.
Reduction: Reduction reactions can be performed using hydrogenation techniques to modify the functional groups.
Substitution: Nucleophilic acyl substitution reactions can be carried out to convert the carboxylic acid group into other functional groups, such as acid chlorides, esters, and amides.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride (SOCl2) for converting carboxylic acids into acid chlorides, and strong acids like HCl or H2SO4 to enhance the reactivity of the carboxylic acid group .
Major Products Formed
The major products formed from these reactions include acid chlorides, esters, and amides, which can be further utilized in various chemical processes and applications.
科学研究应用
4-(3-Methylthiophenyl)benzoic acid is extensively used in scientific research due to its versatile structure and properties. Some of its applications include:
Chemistry: It serves as a valuable intermediate in organic synthesis and is used in the preparation of various derivatives.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-(3-Methylthiophenyl)benzoic acid involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use .
相似化合物的比较
Similar Compounds
Some compounds similar to 4-(3-Methylthiophenyl)benzoic acid include:
- 3-Hydroxy-4-(3-methylthiophenyl)benzoic acid
- 3-Methyl-4-(3-methylthiophenyl)benzoic acid
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for targeted applications in research and industry.
属性
IUPAC Name |
4-(3-methylsulfanylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2S/c1-17-13-4-2-3-12(9-13)10-5-7-11(8-6-10)14(15)16/h2-9H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLUWWUXBGIXOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
